molecular formula C13H15N3 B11888797 2-(4-Methylpyrrolidin-2-yl)quinoxaline

2-(4-Methylpyrrolidin-2-yl)quinoxaline

Cat. No.: B11888797
M. Wt: 213.28 g/mol
InChI Key: KVVVXHIYDLNGAJ-UHFFFAOYSA-N
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Description

2-(4-Methylpyrrolidin-2-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyrrolidin-2-yl)quinoxaline typically involves the condensation of quinoxaline derivatives with pyrrolidine derivatives. One common method includes the reaction of 2-chloroquinoxaline with 4-methylpyrrolidine in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethyl acetate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyrrolidin-2-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quin

Biological Activity

2-(4-Methylpyrrolidin-2-yl)quinoxaline is a synthetic compound derived from the quinoxaline family, which is notable for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃. Its structure features a quinoxaline core substituted with a 4-methylpyrrolidine moiety, which contributes to its unique biological profile. The compound's heterocyclic framework combines both benzene and pyrazine rings, which are characteristic of quinoxaline derivatives.

Biological Activities

1. Antimicrobial Activity
Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. These compounds are effective against various bacterial strains due to their ability to inhibit bacterial growth and replication mechanisms.

2. Modulation of Glutamatergic Signaling
Research indicates that this compound acts as a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). This modulation plays a crucial role in regulating glutamate levels in the central nervous system (CNS), influencing physiological functions such as learning, memory, and motor control .

3. Neuroprotective Effects
The compound has shown potential neuroprotective effects in models of neurodegenerative diseases. By modulating glutamatergic signaling, it may alleviate symptoms associated with conditions like Parkinson's disease by normalizing basal ganglia activity .

The mechanisms through which this compound exerts its biological effects include:

  • Allosteric Modulation : Enhances the activity of mGluR4, which can lead to reduced GABA release and altered neurotransmitter balance in the CNS.
  • Antimicrobial Mechanisms : Likely involves interference with bacterial metabolic pathways and inhibition of essential enzymes.

Research Findings and Case Studies

Several studies have highlighted the biological activities and therapeutic potential of quinoxaline derivatives:

StudyFindings
Marino et al. (2005)Demonstrated the role of mGluR4 modulation in alleviating symptoms of neurodegenerative diseases .
Konieczny et al. (2007)Showed that selective mGluR agonists could reverse haloperidol-induced catalepsy in animal models .
Recent Pharmacological StudiesIndicated significant antimicrobial activity against various pathogens, suggesting potential for developing new antibiotics.

Scientific Research Applications

Pharmacological Applications

1.1 Modulation of Metabotropic Glutamate Receptors

One of the primary applications of 2-(4-Methylpyrrolidin-2-yl)quinoxaline is its role as a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). Research indicates that this compound can enhance glutamatergic signaling by modulating mGluR4, which plays a crucial role in various neurological functions such as learning, memory, and sensory perception. Dysregulation of glutamatergic neurotransmission is implicated in several neurological disorders, making this modulation a potential therapeutic target for conditions like Parkinson's disease and schizophrenia .

1.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Quinoxaline derivatives, including this compound, have demonstrated antiproliferative effects against various cancer cell lines. These effects are attributed to mechanisms such as inhibition of topoisomerase II and disruption of tubulin polymerization . The structure-activity relationship studies suggest that modifications to the quinoxaline core can enhance its efficacy against specific cancer types, including colorectal cancer .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield the desired compound with high purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the compound's stability under physiological conditions.

Case Studies

3.1 Neurological Research

A notable study explored the effects of mGluR4 modulation in animal models of Parkinson's disease. The administration of this compound resulted in improved motor function and reduced symptoms associated with rigidity and akinesia. These findings support the compound's potential as a treatment for neurodegenerative diseases characterized by glutamate dysregulation .

3.2 Antitumor Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines. For instance, research indicated that this compound effectively inhibited cell proliferation in colorectal cancer models through mechanisms involving apoptosis induction and cell cycle arrest .

Summary of Biological Activities

Activity Description
Positive Allosteric ModulatorEnhances mGluR4 activity, influencing glutamatergic signaling pathways
Anticancer ActivityExhibits antiproliferative effects on various cancer cell lines
Neuroprotective EffectsPotential for treating neurodegenerative diseases by modulating neurotransmitter levels

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-(4-methylpyrrolidin-2-yl)quinoxaline

InChI

InChI=1S/C13H15N3/c1-9-6-12(14-7-9)13-8-15-10-4-2-3-5-11(10)16-13/h2-5,8-9,12,14H,6-7H2,1H3

InChI Key

KVVVXHIYDLNGAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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